5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is a chemical compound belonging to the imidazo[1,2-a]pyridine class, characterized by its unique bicyclic structure that integrates a pyridine and imidazole moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is classified as a heterocyclic compound, specifically a member of the imidazo[1,2-a]pyridine family. This classification highlights its structural features and potential reactivity patterns that are of interest in both synthetic and medicinal chemistry .
The synthesis of 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester typically involves the following methods:
The reaction conditions typically involve controlling temperature and pressure to optimize yield and purity. Characterization of the product is often performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm structure and identity.
The molecular structure of 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester can be described by its molecular formula . The compound features a methyl group at the 5-position of the imidazo ring and a carboxylate functional group at the 2-position.
5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester participates in various chemical reactions:
Reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation. Reaction kinetics can vary significantly based on solvent choice and temperature.
The mechanism of action for 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester primarily involves its interaction with specific biological targets such as protein kinases.
Pharmacokinetic studies suggest favorable absorption characteristics due to its lipophilicity, which may enhance bioavailability.
5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester has several scientific applications:
The ongoing research into this compound continues to reveal its potential therapeutic benefits, making it a valuable subject for further investigation within medicinal chemistry contexts.
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining imidazole and pyridine rings. This motif is embedded in numerous FDA-approved drugs, including zolpidem (sedative-hypnotic), alpidem (anxiolytic), and zolimidine (gastroprotective agent) [1] [5]. The scaffold's versatility stems from its balanced physiochemical properties, capacity for diverse functionalization, and demonstrated bioactivity across therapeutic areas. Notably, its significance in infectious disease treatment has surged with the identification of imidazo[1,2-a]pyridine-3-carboxamides exhibiting exceptional potency (MIC ≤0.006 μM) against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [1]. The World Health Organization's intensified focus on tuberculosis eradication has further accelerated research into this pharmacophore, positioning it at the forefront of anti-infective development [1].
Table 1: Clinically Approved Drugs Featuring Imidazo[1,2-a]pyridine Scaffold
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Zolpidem | Insomnia treatment | 2-Carboxylate derivative |
Alpidem | Anxiolytic (withdrawn) | N,N-dialkyl carboxamide |
Zolimidine | Gastroprotective | 2-Acetic acid derivative |
Telacebec (Q203) | Antitubercular (Phase II) | 3-Carboxamide derivative |
The biological profile of imidazo[1,2-a]pyridines is exquisitely sensitive to the position and nature of ring substituents. Extensive structure-activity relationship (SAR) studies reveal that C-2 and C-3 functionalizations profoundly influence target engagement, potency, and selectivity [1] [3] [5]. C-3 carboxamides, exemplified by telacebec (Q203), potently inhibit the QcrB subunit of the cytochrome bc1 complex in M. tuberculosis, disrupting oxidative phosphorylation and demonstrating nanomolar activity against drug-resistant strains [1]. Conversely, C-2 carboxylic acid derivatives like 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS: 1220039-61-1) exhibit distinct physicochemical profiles—enhanced aqueous solubility via salt formation—and potentially divergent biological targets [2] [3]. The methyl group at position-5 in both series influences electron density distribution, lipophilicity (logP), and metabolic stability, underscoring how strategic functionalization tunes drug-like properties [2]. Recent advances in visible light-induced C-H functionalization further enable precise modifications at C-2/C-3 under mild conditions, expanding accessible chemical space for bioactivity optimization [5].
Table 2: Bioactivity Comparison of C-2 vs. C-3 Functionalized Imidazo[1,2-a]pyridines
Position | Functional Group | Exemplary Compound | Anti-TB Activity (MIC) | Key Properties |
---|---|---|---|---|
C-3 | Carboxamide | Telacebec (Q203) | ≤0.006 μM (Mtb H37Rv) | QcrB inhibition, Low solubility |
C-2 | Carboxylic acid | 5-Methyl-IP-2-COOH·HCl | Undetermined (structural analog) | Enhanced solubility (salt form) |
C-3 | Trifluoroethyl | Visible-light synthesized | Moderate-excellent yields | Improved metabolic stability |
C-2 | Methyl ester | 5-Methyl-IP-2-COOCH₃ | Research intermediate | Prodrug potential, Synthetic handle |
Methyl ester derivatives of imidazo[1,2-a]pyridine carboxylic acids serve dual strategic roles: as synthetic intermediates and prodrug precursors. 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester exemplifies this utility, where the ester moiety temporarily masks a carboxylic acid functionality [4] [9]. This masking enhances cell membrane permeability due to increased lipophilicity—critical for compounds targeting intracellular pathogens like M. tuberculosis. Subsequent enzymatic hydrolysis in vivo regenerates the active acid form, enabling targeted drug release [4]. Structurally analogous esters (e.g., 2-Amino-Imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester, CAS: 885272-05-9) are validated intermediates in synthesizing neurologically active compounds, confirming the versatility of this functional group handle [4]. The synthetic accessibility of methyl esters via esterification of carboxylic acids (e.g., using SOCl₂/MeOH) or direct ring-forming reactions between 2-amino-5-methylpyridine and α-haloesters further enhances their appeal in medicinal chemistry campaigns [2] [4].
Table 3: Synthetic Routes to Imidazo[1,2-a]pyridine Methyl Esters
Starting Material | Reaction Conditions | Target Ester | Yield/Notes |
---|---|---|---|
2-Amino-5-methylpyridine | Ethyl 2-chloroacetoacetate, EtOH, reflux | Ethyl ester precursor | Standard method, hydrolyzable to acid [2] |
5-Methyl-IP-2-COOH | SOCl₂, then MeOH | 5-Methyl-IP-2-COOCH₃ | High yield (acid activation) [3] |
2-Amino-5-methylpyridine | Methyl bromoacetate, catalyst | Direct ester formation | Visible-light methods possible [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7